molecular formula C16H13ClF3N5OS B11254413 N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B11254413
M. Wt: 415.8 g/mol
InChI Key: KWNROKRNHATXJK-UHFFFAOYSA-N
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Description

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of chloro, trifluoromethyl, pyrrol, and triazol groups, which contribute to its distinctive properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the following steps:

    Preparation of 2-chloro-5-(trifluoromethyl)aniline: This intermediate is synthesized through the chlorination of 2-amino-5-(trifluoromethyl)benzene.

    Formation of 5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazole: This intermediate is prepared by reacting 5-methyl-1H-pyrrole-2-carboxylic acid with hydrazine hydrate, followed by cyclization.

    Coupling Reaction: The final step involves coupling the two intermediates using a suitable coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-efficiency reactors, precise control of reaction conditions (temperature, pressure, and pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to convert certain functional groups.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced derivatives with modified functional groups.

    Substitution: Compounds with substituted nucleophiles replacing the chloro group.

Scientific Research Applications

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H13ClF3N5OS

Molecular Weight

415.8 g/mol

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(5-methyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C16H13ClF3N5OS/c1-10-22-23-15(25(10)24-6-2-3-7-24)27-9-14(26)21-13-8-11(16(18,19)20)4-5-12(13)17/h2-8H,9H2,1H3,(H,21,26)

InChI Key

KWNROKRNHATXJK-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(N1N2C=CC=C2)SCC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl

Origin of Product

United States

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